Goserelin-D10: A Technical Guide to Synthesis and Isotopic Labeling
Goserelin-D10: A Technical Guide to Synthesis and Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling process for Goserelin-D10, a deuterated analog of the gonadotropin-releasing hormone (GnRH) agonist, Goserelin. This document details the core methodologies, experimental protocols, and data presentation relevant to the production of this isotopically labeled peptide, which is of significant interest in pharmaceutical research for its potential to offer improved pharmacokinetic properties.
Goserelin is a potent synthetic decapeptide analog of GnRH used in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[1][2][3][4] The introduction of deuterium (B1214612), a stable isotope of hydrogen, at specific molecular positions can slow down drug metabolism, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life, increased exposure, and potentially a more favorable side-effect profile. Goserelin-D10, containing ten deuterium atoms, is designed to leverage these advantages.[5]
This guide will focus on a plausible and widely applicable synthetic strategy for Goserelin-D10, employing solid-phase peptide synthesis (SPPS) with the incorporation of specifically deuterated amino acid precursors. While the precise, proprietary location of the ten deuterium atoms in commercially available Goserelin-D10 is not publicly disclosed, this guide will proceed with a scientifically sound and common strategy for deuteration aimed at enhancing metabolic stability. This involves the deuteration of the N-terminal pyroglutamic acid (pGlu) and the Leucine (B10760876) (Leu) residue.
Synthesis Strategy Overview
The synthesis of Goserelin-D10 is approached using a standard solid-phase peptide synthesis (SPPS) methodology, which is a well-established and efficient method for assembling peptide chains.[6] The core of this strategy involves the sequential coupling of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry is standard in this process.
The key to producing Goserelin-D10 lies in the use of deuterated amino acid building blocks. For the purpose of this guide, we will focus on the synthesis utilizing L-pyroglutamic acid-d5 and L-leucine-d5 as the sources of the ten deuterium atoms.
The overall workflow for the synthesis of Goserelin-D10 can be summarized as follows:
Experimental Protocols
Synthesis of Deuterated Amino Acid Precursors
2.1.1. Synthesis of L-Leucine-d5
A common method for the synthesis of deuterated leucine involves the catalytic deuteration of an unsaturated precursor. This ensures high levels of deuterium incorporation.
Protocol:
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Preparation of Precursor: Start with a suitable protected dehydroleucine (B49857) derivative.
-
Catalytic Deuteration: The dehydroleucine derivative is subjected to catalytic deuteration using deuterium gas (D₂) and a palladium on carbon (Pd/C) catalyst in a suitable solvent such as methanol-d4.
-
Deprotection and Purification: The protecting groups are removed under appropriate conditions, and the resulting L-leucine-d5 is purified by recrystallization or chromatography.
2.1.2. Synthesis of L-Pyroglutamic acid-d5
Deuterated pyroglutamic acid can be synthesized from deuterated L-glutamic acid.
Protocol:
-
Synthesis of L-Glutamic acid-d5: This can be achieved through methods such as enzymatic reductive amination of α-ketoglutarate in the presence of a deuterated reducing agent (e.g., NaBD₄) and a glutamate (B1630785) dehydrogenase enzyme.
-
Cyclization: The purified L-glutamic acid-d5 is then cyclized to L-pyroglutamic acid-d5 by heating in water or a suitable solvent, which promotes the intramolecular condensation and elimination of a water molecule.
-
Purification: The resulting L-pyroglutamic acid-d5 is purified by recrystallization.
Solid-Phase Peptide Synthesis (SPPS) of Goserelin-D10
The following protocol outlines the manual solid-phase synthesis of Goserelin-D10 on a Rink Amide resin, which will yield the C-terminal amide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-Leucine-d5)
-
L-Pyroglutamic acid-d5
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
Protocol:
The synthesis proceeds from the C-terminus to the N-terminus. The sequence of Goserelin is: pGlu-His-Trp-Ser(tBu)-Tyr(tBu)-D-Ser(tBu)-Leu-Arg(Pbf)-Pro-Azagly-NH₂. For simplicity, this protocol will detail the synthesis of the decapeptide backbone with the deuterated leucine.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (General Cycle):
-
Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Iterative Cycles: Repeat steps 2 and 3 for each amino acid in the sequence, in the following order: Pro, Arg(Pbf), Leu-d5 , D-Ser(tBu), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt).
-
N-terminal Pyroglutamic Acid Coupling:
-
After the final Fmoc deprotection (of the His residue), couple L-pyroglutamic acid-d5 using the same coupling procedure as for the other amino acids.
-
-
Final Wash: After the final coupling, wash the resin extensively with DMF, DCM, and methanol, and then dry it under vacuum.
Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/water.
-
Resin Cleavage: Add the cleavage cocktail to the dried resin and shake at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifugation and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual cleavage cocktail.
-
Drying: Dry the crude Goserelin-D10 peptide under vacuum.
Purification and Characterization
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization:
-
LC-MS/MS: Confirm the molecular weight of the purified Goserelin-D10 to verify the incorporation of ten deuterium atoms.
-
NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the structure of the peptide and the location of the deuterium atoms (indicated by the absence of corresponding proton signals).
-
Data Presentation
Quantitative data from the synthesis and analysis of Goserelin-D10 should be presented in a clear and structured format for easy comparison.
| Parameter | Result | Method |
| Crude Peptide Yield | Gravimetric | |
| Purified Peptide Yield | Gravimetric | |
| Purity | >98% | RP-HPLC |
| Molecular Weight (Expected) | ~1279.4 g/mol | |
| Molecular Weight (Observed) | LC-MS/MS | |
| Isotopic Enrichment | >98% | Mass Spectrometry |
Table 1: Summary of Synthetic and Analytical Data for Goserelin-D10.
| Amino Acid | Coupling Time (h) | Coupling Efficiency (%) |
| Pro | 2 | >99% |
| Arg(Pbf) | 3 | >99% |
| Leu-d5 | 3 | >99% |
| D-Ser(tBu) | 2 | >99% |
| Tyr(tBu) | 2 | >99% |
| Ser(tBu) | 2 | >99% |
| Trp(Boc) | 3 | >99% |
| His(Trt) | 3 | >99% |
| pGlu-d5 | 2 | >99% |
Table 2: Representative Coupling Parameters for Solid-Phase Synthesis of Goserelin-D10.
Visualization of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations in the synthesis of Goserelin-D10.
Conclusion
The synthesis of Goserelin-D10 is a meticulous process that combines standard solid-phase peptide synthesis techniques with the specialized preparation of deuterated amino acid precursors. The successful incorporation of deuterium at strategic positions offers the potential for a therapeutically improved Goserelin analog. The protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the synthesis and application of isotopically labeled peptides. Rigorous purification and characterization are paramount to ensure the final product's purity, identity, and isotopic enrichment.
References
- 1. Goserelin - Wikipedia [en.wikipedia.org]
- 2. Goserelin | C59H84N18O14 | CID 5311128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Goserelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
